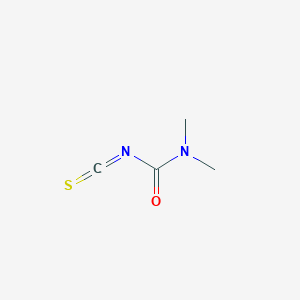
Dimethylcarbamoylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylcarbamoylisothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylcarbamoylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, yielding dimethylcarbamoyl isothiocyanate as the primary product .
Industrial Production Methods: Industrial production of dimethylcarbamoyl isothiocyanate often employs a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylcarbamoylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with dimethylcarbamoyl isothiocyanate.
Solvents: Organic solvents like acetone, dichloromethane, and tetrahydrofuran are frequently used.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethylcarbamoylisothiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethylcarbamoyl isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of cellular stress responses . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, contributes to its anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.
Uniqueness: Dimethylcarbamoylisothiocyanate stands out due to its specific reactivity and applications in protein modification and enzyme inhibition. Its unique structure allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C4H6N2OS |
|---|---|
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
1,1-dimethyl-3-(sulfanylidenemethylidene)urea |
InChI |
InChI=1S/C4H6N2OS/c1-6(2)4(7)5-3-8/h1-2H3 |
InChI-Schlüssel |
LCCFNNNRUIJJBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















